molecular formula C12H12O4 B12113168 6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid

Katalognummer: B12113168
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: RAULVJQMFOJUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid is unique due to its specific structural features, such as the presence of two methyl groups at positions 6 and 8 and a carboxylic acid group at position 2. These structural attributes contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Eigenschaften

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

6,8-dimethyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-6-3-7(2)11-8(4-6)9(13)5-10(16-11)12(14)15/h3-4,10H,5H2,1-2H3,(H,14,15)

InChI-Schlüssel

RAULVJQMFOJUGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=O)CC(O2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.